molecular formula C17H19N3O2S B2376895 3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868978-95-4

3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2376895
CAS No.: 868978-95-4
M. Wt: 329.42
InChI Key: VOSMLAVTRLGZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts, such as transition metals, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Scientific Research Applications

3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound exhibits biological activity and is studied for its potential therapeutic effects.

    Medicine: It is investigated for its potential use in treating diseases such as tuberculosis and cancer.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.

    6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one: Studied for its chemiluminescence properties.

Uniqueness

3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is unique due to its specific structural features and the presence of both the imidazo[1,2-a]pyridine and sulfonamide groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

3-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a complex organic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. The following sections will explore its synthesis, biological activity, and relevant research findings.

  • IUPAC Name : 3-methyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
  • Molecular Formula : C17H19N3O2S
  • Molecular Weight : 341.41 g/mol
  • InChI Key : VOSMLAVTRLGZMJ-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include:

  • Oxidation and Reduction : Utilizing agents such as potassium permanganate for oxidation and sodium borohydride for reduction.
  • Substitution Reactions : Nucleophilic substitutions at the sulfonamide group are common, using reagents like sodium azide or thiols.

Table 1: Common Reagents and Conditions for Synthesis

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganateControlled temperature
ReductionSodium borohydrideInert atmosphere
SubstitutionSodium azide, ThiolsNitrogen or argon atmosphere

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. Its structural similarity to other known anticancer agents suggests it could inhibit tumor growth and induce apoptosis in cancer cells.
  • Neuroprotective Effects : There is emerging evidence indicating that compounds within the imidazo[1,2-a]pyridine class can modulate neuroinflammatory processes, potentially offering protective effects against neurodegenerative diseases.
  • Inhibition of Sphingomyelinase : Some derivatives have been studied for their ability to inhibit neutral sphingomyelinase (nSMase), an enzyme implicated in various pathological processes including neurodegeneration and cancer progression .

Table 2: Summary of Biological Activities

Activity TypeFindings
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectiveModulates neuroinflammatory responses
Enzyme InhibitionInhibits neutral sphingomyelinase (nSMase)

Case Studies

A notable study explored the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives, including compounds related to this compound. The study revealed that modifications in the chemical structure significantly influenced biological activity, particularly in terms of anticancer efficacy and enzyme inhibition .

Properties

IUPAC Name

3-methyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-13-4-3-5-16(10-13)23(21,22)18-8-6-15-12-20-9-7-14(2)11-17(20)19-15/h3-5,7,9-12,18H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSMLAVTRLGZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC2=CN3C=CC(=CC3=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.